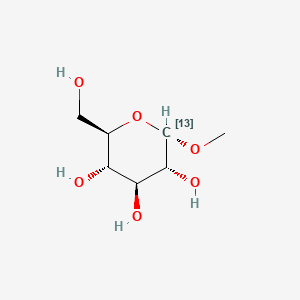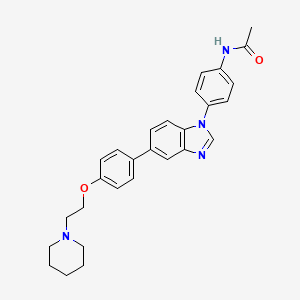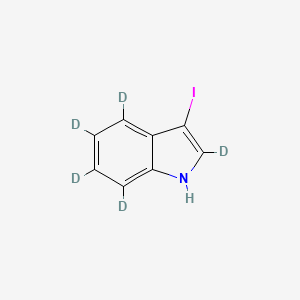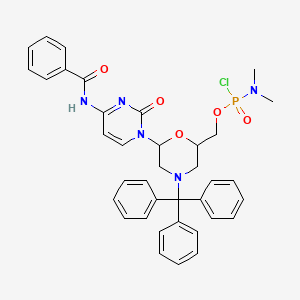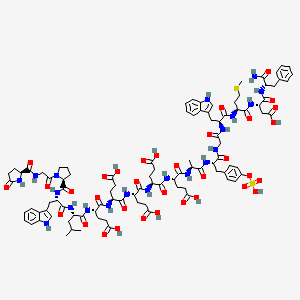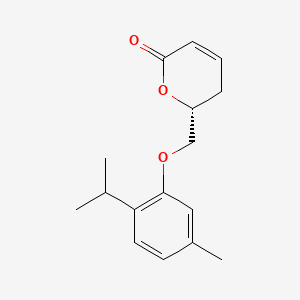
CRM1 degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CRM1 degrader 1 is a low-toxic compound that targets chromosome region maintenance 1 (CRM1), a nuclear export protein. CRM1 is responsible for exporting several tumor suppressor proteins from the nucleus to the cytoplasm, making it an attractive target for cancer therapy. This compound induces apoptosis in gastric carcinoma and selectively inhibits the proliferation of gastric cancer cells .
Métodos De Preparación
CRM1 degrader 1 is synthesized from α, β-unsaturated-δ-lactone based on the natural product Goniothalamin . The synthetic route involves several steps, including the formation of the lactone ring and subsequent modifications to introduce the desired functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Análisis De Reacciones Químicas
CRM1 degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
CRM1 degrader 1 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of CRM1 in nuclear export and its impact on cellular processes.
Biology: Researchers use this compound to investigate the mechanisms of apoptosis and cell proliferation in cancer cells.
Mecanismo De Acción
CRM1 degrader 1 exerts its effects by binding to CRM1 and promoting its degradation. This prevents CRM1 from exporting tumor suppressor proteins from the nucleus, leading to the accumulation of these proteins in the nucleus. The increased levels of tumor suppressor proteins in the nucleus induce apoptosis and inhibit cell proliferation. The molecular targets involved include CRM1 and various tumor suppressor proteins .
Comparación Con Compuestos Similares
CRM1 degrader 1 is unique compared to other CRM1 inhibitors due to its low toxicity and selective inhibition of gastric cancer cell proliferation. Similar compounds include:
Leptomycin B: A well-known CRM1 inhibitor with strong antitumor properties but high toxicity.
CBS9106: A reversible oral CRM1 inhibitor with CRM1 degrading activity.
Selinexor: A clinically approved CRM1 inhibitor used for treating multiple myeloma and other cancers.
This compound stands out due to its lower toxicity and selective action on gastric cancer cells, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C16H20O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(2R)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H20O3/c1-11(2)14-8-7-12(3)9-15(14)18-10-13-5-4-6-16(17)19-13/h4,6-9,11,13H,5,10H2,1-3H3/t13-/m1/s1 |
Clave InChI |
CHFFVRWPHNFFIX-CYBMUJFWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OC[C@H]2CC=CC(=O)O2 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC2CC=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


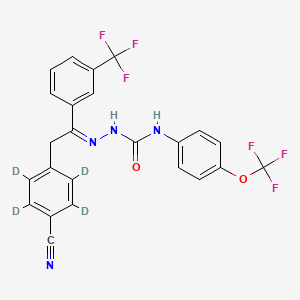
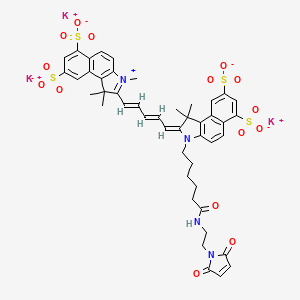
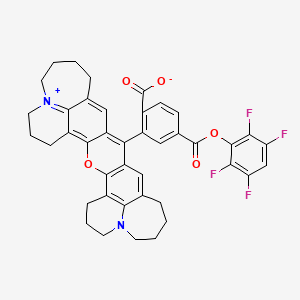

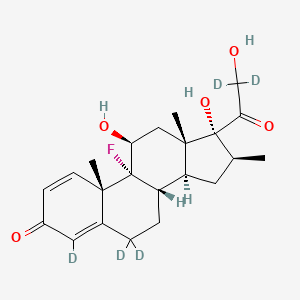
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
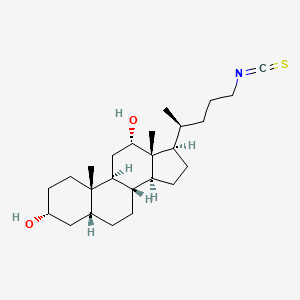
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
